molecular formula C33H36N2O3 B12207283 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Cat. No.: B12207283
M. Wt: 508.6 g/mol
InChI Key: XGHADLDCFVJRJG-UHFFFAOYSA-N
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Description

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one can be achieved through a multi-step process involving several key reactions. One common approach involves the condensation of appropriate aromatic aldehydes with amines to form intermediate imines, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .

Scientific Research Applications

1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity[][6].

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
  • 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Uniqueness

The uniqueness of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C33H36N2O3

Molecular Weight

508.6 g/mol

IUPAC Name

5-hexanoyl-9-(4-methoxyphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H36N2O3/c1-4-5-6-11-31(37)35-29-10-8-7-9-27(29)34-28-20-25(23-16-18-26(38-3)19-17-23)21-30(36)32(28)33(35)24-14-12-22(2)13-15-24/h7-10,12-19,25,33-34H,4-6,11,20-21H2,1-3H3

InChI Key

XGHADLDCFVJRJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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